molecular formula C22H32O3 B1250223 (+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid

(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid

Cat. No.: B1250223
M. Wt: 344.5 g/mol
InChI Key: DDCYKEYDTGCKAS-SKSHMZPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-HDoHE is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid bearing an additional 10-hydroxy substituent. It has a role as a metabolite.

Scientific Research Applications

Role in Inflammation and Tissue Regeneration

(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid, as part of the families of resolvins and protectins derived from fatty acids like docosahexaenoic acid (DHA), plays a crucial role in the self-limited resolution of inflammation and tissue regeneration. These lipid mediators, identified in human blood following omega-3 fatty acid supplementation, exhibit significant anti-inflammatory and pro-resolving activities, as demonstrated in various studies involving human leukocytes and in vivo mouse models (Mas et al., 2012).

Neuroprotective and Anti-Inflammatory Properties

The compound has been studied for its neuroprotective characteristics. It is identified as a potent anti-inflammatory compound derived from DHA. Studies involving its structure and synthesis have shed light on its role in providing neuroprotection, indicating its potential application in managing neuroinflammatory conditions (Butovich, 2005).

Impact on Macrophage Mediators and Anti-Inflammatory Actions

Research has also uncovered its impact as a macrophage mediator. It is synthesized from DHA by macrophages and possesses potent anti-inflammatory and pro-resolving actions. This has implications for inflammation resolution, wound healing, and host defense, highlighting its importance in the body’s natural mechanisms for managing inflammation and promoting tissue healing (Serhan et al., 2009).

Inhibition of Blood Platelet Aggregation

Furthermore, studies have shown its capacity to inhibit blood platelet aggregation, which is a critical factor in thrombotic diseases. This property underscores its potential therapeutic application in cardiovascular diseases and conditions associated with abnormal platelet aggregation (Chen et al., 2009).

Synthesis and Structural Analysis

Research on its synthesis and structural analysis provides insights into the stereochemical properties of the compound, important for understanding its biological functions and potential pharmacological applications. The synthesis process of maresin-like lipid mediators and their structural elucidation is significant for developing therapeutic strategies targeting inflammation and tissue regeneration (Hong et al., 2019).

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5 g/mol

IUPAC Name

(4Z,7Z,11E,13Z,16Z,19Z)-10-hydroxydocosa-4,7,11,13,16,19-hexaenoic acid

InChI

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-21(23)19-16-13-10-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25)/b4-3-,7-6-,12-9-,14-11-,16-13-,18-15+

InChI Key

DDCYKEYDTGCKAS-SKSHMZPZSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C=C\C(C/C=C\C/C=C\CCC(=O)O)O

SMILES

CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O

Canonical SMILES

CCC=CCC=CCC=CC=CC(CC=CCC=CCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid
Reactant of Route 2
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid
Reactant of Route 3
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid
Reactant of Route 4
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid
Reactant of Route 5
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid
Reactant of Route 6
(+/-)-10-hydroxy-4Z,7Z,11E,13Z,16Z,19Z-docosahexaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.